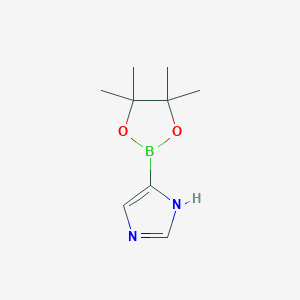

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Übersicht

Beschreibung

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a boron-containing heterocyclic compound. It is characterized by the presence of a 1H-imidazole ring substituted with a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole typically involves the reaction of 1H-imidazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A common method includes the use of a palladium-catalyzed coupling reaction, where the imidazole derivative is reacted with pinacolborane in the presence of a palladium catalyst such as PdCl2(dppf).CH2Cl2 .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes. This would include maintaining the appropriate temperature, pressure, and catalyst concentrations to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The boron group can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in coupling reactions.

Pinacolborane: Used in the synthesis of the compound.

Solvents: Dioxane and other organic solvents are typically used.

Major Products Formed

Aryl Boronates: Formed through coupling reactions.

Substituted Imidazoles: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is as a reagent in cross-coupling reactions. These reactions are crucial in the formation of carbon-carbon bonds and are widely used to synthesize complex organic molecules. The compound acts as a boron source that enhances the efficiency of these reactions by stabilizing intermediates and facilitating the coupling process.

Case Study: Suzuki-Miyaura Coupling

In a study focusing on the Suzuki-Miyaura coupling reaction, this compound was employed to couple aryl halides with arylboronic acids. The results demonstrated improved yields and reaction rates compared to traditional boronic acids due to the steric hindrance provided by the tetramethyl groups .

Pharmaceutical Development

Synthesis of Drug Intermediates

The compound plays a significant role in pharmaceutical chemistry as an intermediate in the synthesis of various bioactive compounds. Its ability to facilitate complex reactions makes it invaluable in drug discovery and development processes.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit anticancer properties. In particular, studies have focused on synthesizing imidazole-based compounds that demonstrate selective cytotoxicity towards cancer cells while minimizing effects on normal cells. The incorporation of this boron compound has been linked to enhanced biological activity and improved pharmacokinetic profiles .

Material Science

Development of Advanced Materials

In material science, this compound is utilized in creating polymers with enhanced properties. Its unique structure allows for modifications that improve thermal stability and mechanical strength.

Case Study: Conductive Polymers

A recent study explored the use of this compound in synthesizing conductive polymers for electronic applications. The incorporation of boron-containing units was found to significantly enhance the electrical conductivity and processability of the resulting materials .

Agricultural Chemistry

Formulation of Agrochemicals

The compound is also applied in agricultural chemistry for developing effective pesticides and herbicides. Its role as a building block in synthesizing agrochemical agents helps improve their efficacy and selectivity.

Case Study: Herbicide Development

Research indicates that using this compound in herbicide formulations results in products with higher activity against specific weed species while reducing phytotoxicity to crops .

Analytical Chemistry

Improvement of Detection Methods

In analytical chemistry, this compound is employed to enhance detection methods for various analytes. Its ability to form stable complexes with metal ions allows for improved sensitivity and selectivity in analytical assays.

Case Study: Chromatographic Techniques

Studies have demonstrated that incorporating this compound into chromatographic systems improves separation efficiency and detection limits for trace analysis of environmental pollutants .

Wirkmechanismus

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of the boron group. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The imidazole ring provides additional reactivity, allowing the compound to interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.

Pinacolborane: Another boron-containing compound used in hydroboration reactions.

Bis(pinacolato)diboron: Used in borylation reactions.

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is unique due to the combination of the imidazole ring and the boron-containing dioxaborolane group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Biologische Aktivität

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : C₉H₁₅BN₂O₂

- Molecular Weight : 179.05 g/mol

- CAS Number : 66520904

- Structure : The compound features a dioxaborolane moiety attached to an imidazole ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies indicate that the compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on specific kinases and phosphatases .

- Antiparasitic Activity : Research has demonstrated that derivatives of imidazole compounds exhibit significant antiparasitic properties. The incorporation of the dioxaborolane moiety enhances solubility and bioavailability, making it a candidate for further development against parasitic infections .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result (EC50/IC50) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Kinase Inhibition | IC50 = 0.64 μM | |

| Antiparasitic | In vitro Assay | EC50 = 0.010 μM | |

| Cytotoxicity | HepG2 Cell Line | Non-cytotoxic |

Case Study 1: Antiparasitic Efficacy

In a study focused on the antiparasitic activity of imidazole derivatives, this compound was evaluated against various protozoan parasites. The results indicated a potent activity with an EC50 value of 0.010 μM, showcasing its potential as a therapeutic agent in treating parasitic diseases .

Case Study 2: Enzyme Selectivity

Another investigation assessed the selectivity of the compound against different kinases. The findings revealed that while it inhibited several kinases effectively (IC50 = 0.64 μM), it did not exhibit significant cytotoxicity in human HepG2 cells, suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHOSVGTSZUHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.